N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
Benzodioxole compounds are a class of organic compounds that contain a benzene ring fused to a 1,3-dioxole ring . They have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of benzodioxole compounds can vary depending on the specific compound. For example, one study describes the synthesis of benzodioxol-carboxamide derivatives . Another study discusses the synthesis of benzodioxole compounds for their cytotoxic activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of benzodioxole compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving benzodioxole compounds can be complex and depend on the specific compound and conditions. One study discusses the synthesis of benzodioxole compounds and their reactions in the context of their cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques. For example, one source provides information on the physicochemical properties, pharmacokinetics, and medicinal chemistry of a specific benzodioxole compound .Scientific Research Applications
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
- Further mechanistic studies revealed that 3-N-2-methylquinoline 20 induced apoptosis in CCRF-CEM cancer cells, making it a potential candidate for further optimization .
- The sensor was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .
- Previous structure-activity studies have identified key features for indole-based antitubulin agents, including specific substitutions at various positions on the indole ring .
- The compound’s structure may serve as a template for further optimization to develop more potent analogs and deepen our understanding of indole-based anticancer molecules .
Anticancer Activity
Lead Ion Sensor
Antitubulin Agents
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on benzodioxole compounds could involve further investigation of their potential medicinal properties, such as their anticancer activity . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14(16-11-1-2-12-13(9-11)20-10-19-12)17-5-3-15(4-6-17)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMZIJCZRVWEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
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